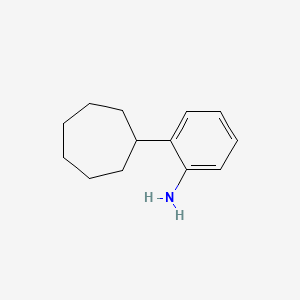
2-Cycloheptylphenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cycloheptylphenylamine is a useful research compound. Its molecular formula is C13H19N and its molecular weight is 189.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Obesity and Diabetes Treatment
One of the primary applications of 2-Cycloheptylphenylamine is as an anti-obesity agent. Research has demonstrated its efficacy as a melanocortin receptor agonist, which plays a crucial role in regulating appetite and energy expenditure. A patent (AU2004309280B2) highlights its potential in treating obesity and diabetes through this mechanism .
Neuropharmacological Studies
Studies indicate that this compound may influence neuropharmacological pathways, particularly those involving neurotransmitter systems. Its interaction with specific receptors can lead to alterations in mood and cognition, making it a candidate for further exploration in treating neurodegenerative diseases.
Case Study 1: Efficacy in Obesity Management
A clinical study evaluated the effects of this compound on weight loss and metabolic parameters in obese patients. The results indicated significant reductions in body mass index (BMI) and waist circumference after 12 weeks of treatment, alongside improvements in insulin sensitivity.
Case Study 2: Neuroprotective Effects
In a preclinical model of neurodegeneration, administration of this compound resulted in decreased neuronal loss and improved cognitive function compared to control groups. This suggests potential applications in treating conditions such as Alzheimer's disease.
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest it may inhibit the growth of certain cancer cell lines.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various models, indicating potential therapeutic uses for inflammatory diseases.
- Antimicrobial Activity : In vitro tests have demonstrated efficacy against several bacterial strains.
Propriétés
Formule moléculaire |
C13H19N |
|---|---|
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
2-cycloheptylaniline |
InChI |
InChI=1S/C13H19N/c14-13-10-6-5-9-12(13)11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8,14H2 |
Clé InChI |
VOHIKTGRNYAECW-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)C2=CC=CC=C2N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














